2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane
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Overview
Description
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction where a nitrogen atom and an oxygen atom are part of the same ring system. The molecular formula for this compound is C8H15NO2, and it has a molecular weight of 157.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base such as sodium hydride, which facilitates the formation of the spirocyclic structure. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a ligand in biological assays and receptor studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Similar spirocyclic structure but lacks the methyl group at the 2-position.
4-Piperidone ethylene acetal: Another spirocyclic compound with different functional groups.
Uniqueness
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-methyl-1,3-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C8H15NO2/c1-7-10-6-8(11-7)2-4-9-5-3-8/h7,9H,2-6H2,1H3 |
InChI Key |
FDFOTAGGJONTSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC2(O1)CCNCC2 |
Origin of Product |
United States |
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